molecular formula C12H18O B8316426 4,8a-Dimethyl-3,4,4a,5,8,8a-hexahydro-1(2H)-naphthalenone

4,8a-Dimethyl-3,4,4a,5,8,8a-hexahydro-1(2H)-naphthalenone

Cat. No. B8316426
M. Wt: 178.27 g/mol
InChI Key: ZMYCXAQPBIWEBL-UHFFFAOYSA-N
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Patent
US07592492B2

Procedure details

2,4-Dimethyl-2-cyclohexen-1-one (10.0 g, 0.081 mol), Butadiene (8.75 g, 0.162 mol), Ethyl aluminium dichloride (1 molar solution in hexane, 40 ml, 0.040 mol), Dichloromethane (100 ml)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:9])[CH2:4][CH2:5][CH:6]([CH3:8])[CH:7]=1.[CH2:10]=[CH:11][CH:12]=C.[Cl-].[Cl-].[CH2:16]([Al+2])C>ClCCl>[CH3:8][CH:6]1[CH:7]2[C:2]([CH3:16])([CH2:1][CH:10]=[CH:11][CH2:12]2)[C:3](=[O:9])[CH2:4][CH2:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC=1C(CCC(C1)C)=O
Step Two
Name
Quantity
8.75 g
Type
reactant
Smiles
C=CC=C
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[Cl-].[Cl-].C(C)[Al+2]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1CCC(C2(CC=CCC12)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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